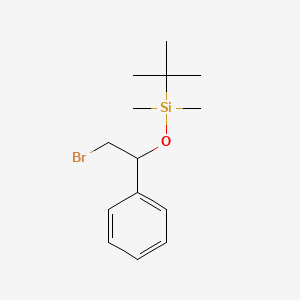
(2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C14H23BrOSi. It is a versatile reagent used in organic synthesis, particularly in the protection of hydroxyl groups and the formation of carbon-silicon bonds. The compound is characterized by the presence of a bromine atom, a phenyl group, and a tert-butyl dimethylsilyl group, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromoethanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in anhydrous conditions using a solvent like methylene chloride. The process can be summarized as follows:
Reactants: 2-bromoethanol, tert-butyl(dimethyl)silyl chloride, imidazole.
Solvent: Methylene chloride.
Conditions: Anhydrous, room temperature.
Product: This compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Substitution: Various substituted phenylethoxy derivatives.
Hydrolysis: Phenylethanol.
Oxidation/Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
(2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for hydroxyl functionalities and in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane primarily involves its role as a protecting group and a reagent in substitution reactions. The tert-butyl dimethylsilyl group provides steric hindrance, protecting sensitive hydroxyl groups from unwanted reactions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents .
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethoxy)-tert-butyldimethylsilane: Similar structure but lacks the phenyl group.
tert-Butyl-(2-methoxyethoxy)dimethylsilane: Contains a methoxy group instead of a bromo group.
(2-Bromo-1-phenylethoxy)trimethylsilane: Similar structure but with a trimethylsilyl group instead of a tert-butyl dimethylsilyl group
Uniqueness
(2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane is unique due to the combination of its bromine, phenyl, and tert-butyl dimethylsilyl groups. This combination provides a balance of reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to act as both a protecting group and a reactive intermediate sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H23BrOSi |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(2-bromo-1-phenylethoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-13(11-15)12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3 |
InChI Key |
NNEFCXKALXTXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


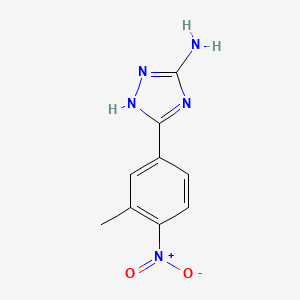
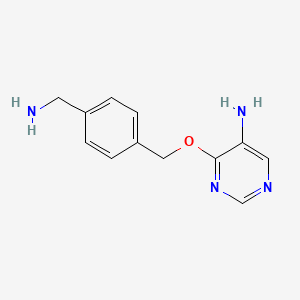
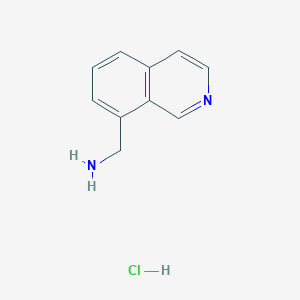
![4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13664977.png)
![6-Fluoropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13664983.png)
![4-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13664991.png)
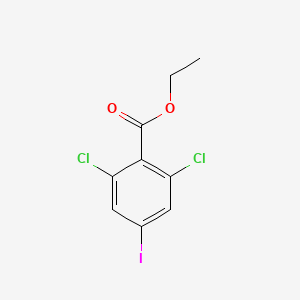
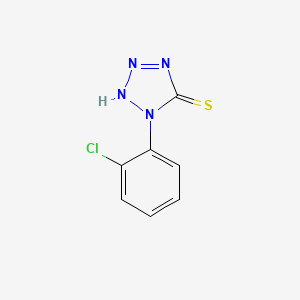
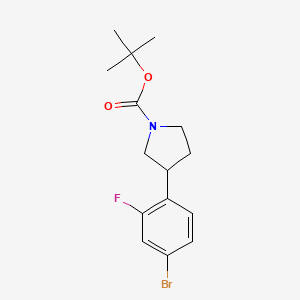
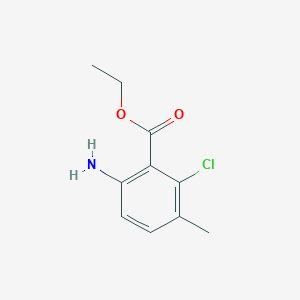
![2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665039.png)
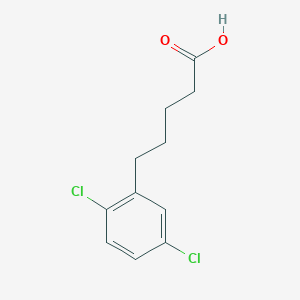
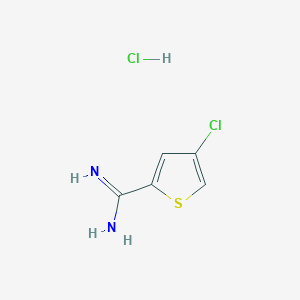
![2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665053.png)
